molecular formula C8H7Cl2N3O2 B2574351 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride CAS No. 1092698-81-1

2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride

Cat. No.: B2574351
CAS No.: 1092698-81-1
M. Wt: 248.06
InChI Key: GYVIDFGAPHVFSL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The presence of both chloromethyl and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzimidazoles.

    Reduction: The primary product is 2-(aminomethyl)-6-nitro-1H-benzimidazole.

    Oxidation: Potential products include various oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is primarily related to its functional groups:

    Chloromethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function.

    Nitro Group: Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-1H-benzimidazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Aminomethyl)-6-nitro-1H-benzimidazole: A reduced form of the compound with different reactivity and potential biological activities.

Uniqueness

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

2-(chloromethyl)-6-nitro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2.ClH/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8;/h1-3H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVIDFGAPHVFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092698-81-1
Record name 2-(chloromethyl)-6-nitro-1H-1,3-benzodiazole hydrochloride
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